
N-(2-fluorobenzyl)-4,5-dimethyl-3-thiophenecarboxamide
Overview
Description
N-(2-fluorobenzyl)-4,5-dimethyl-3-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a thiophene ring, which is further substituted with dimethyl groups and a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-4,5-dimethyl-3-thiophenecarboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur-containing reagent under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where a 2-fluorobenzyl halide reacts with the thiophene derivative in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine under dehydrating conditions, such as using carbodiimides or other coupling agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced carboxamide derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(2-fluorobenzyl)-4,5-dimethyl-3-thiophenecarboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Materials Science: Due to its unique electronic properties, the compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at various receptors, such as serotonin or dopamine receptors, influencing neurotransmitter signaling pathways. Additionally, the compound’s ability to modulate enzyme activity or ion channel function can contribute to its pharmacological effects.
Comparison with Similar Compounds
N-(2-fluorobenzyl)-2-(3,4-dimethoxyphenyl)ethylamine: A compound with a similar fluorobenzyl group but different aromatic substitution.
N-(2-fluorobenzyl)-4,5-dimethyl-2-thiophenecarboxamide: A structural isomer with the carboxamide group at a different position on the thiophene ring.
N-(2-fluorobenzyl)-4,5-dimethyl-3-thiophenesulfonamide: A compound with a sulfonamide group instead of a carboxamide group.
Uniqueness: N-(2-fluorobenzyl)-4,5-dimethyl-3-thiophenecarboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both fluorobenzyl and carboxamide groups. This combination of functional groups imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4,5-dimethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNOS/c1-9-10(2)18-8-12(9)14(17)16-7-11-5-3-4-6-13(11)15/h3-6,8H,7H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUFJCTXBSRVKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NCC2=CC=CC=C2F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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